Cas no 2166117-74-2 (tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate)

Tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-cyanophenyl substituent. Its stereospecific (1S) configuration makes it valuable in asymmetric synthesis and pharmaceutical intermediate applications. The Boc group enhances stability, facilitating handling and purification, while the nitrile functionality offers versatility for further derivatization. This compound is particularly useful in peptide chemistry and medicinal research, where controlled deprotection and selective reactivity are required. Its well-defined structure ensures reproducibility in synthetic pathways, making it a reliable choice for constructing complex chiral molecules. Suitable for use under standard laboratory conditions, it demonstrates consistent performance in organic transformations.
tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate structure
2166117-74-2 structure
Product Name:tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate
CAS No:2166117-74-2
MF:C14H18N2O2
MW:246.304923534393
MDL:MFCD30457734
CID:5686556
PubChem ID:125113145
Update Time:2025-10-28

tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-22120589
    • 2166117-74-2
    • tert-butyl N-[(1S)-1-(3-cyanophenyl)ethyl]carbamate
    • tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate
    • MDL: MFCD30457734
    • Inchi: 1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-6-11(8-12)9-15/h5-8,10H,1-4H3,(H,16,17)/t10-/m0/s1
    • InChI Key: FYNADWYYWOQWAG-JTQLQIEISA-N
    • SMILES: O(C(N[C@@H](C)C1C=CC=C(C#N)C=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 246.136827821g/mol
  • Monoisotopic Mass: 246.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 62.1Ų

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Additional information on tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate

tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate: A Comprehensive Overview

The compound tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate, with the CAS number 2166117-74-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a tert-butyl group, a cyanophenyl moiety, and a carbamate functional group. The stereochemistry at the chiral center (denoted by the (1S) configuration) plays a crucial role in determining its physical and chemical properties, as well as its potential applications in drug design and synthesis.

Recent studies have highlighted the importance of tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate in the development of bioactive molecules. Its structure serves as a versatile scaffold for the construction of various pharmacophores, making it a valuable intermediate in medicinal chemistry. The presence of the cyanophenyl group introduces electronic and steric effects that can influence the compound's interaction with biological targets, such as enzymes or receptors. This makes it an attractive candidate for exploring novel therapeutic agents.

The synthesis of tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate typically involves multi-step processes that emphasize stereocontrol to ensure the correct configuration at the chiral center. Researchers have employed various strategies, including asymmetric catalysis and enantioselective reactions, to achieve high enantiomeric excess in the final product. These methods not only enhance the efficiency of the synthesis but also align with green chemistry principles by minimizing waste and reducing environmental impact.

In terms of applications, tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate has shown promise in several areas. For instance, its use as a chiral auxiliary in asymmetric synthesis has been reported in recent literature, where it facilitates the construction of complex molecular architectures with high enantioselectivity. Additionally, its role as an intermediate in the synthesis of bioactive compounds has been documented, particularly in the context of developing inhibitors for specific enzyme targets.

The structural versatility of this compound is further exemplified by its ability to undergo various transformations while retaining its stereochemical integrity. For example, hydrolysis reactions can convert it into corresponding carboxylic acids or their derivatives, which may exhibit different biological activities. This highlights its potential as a building block for constructing libraries of compounds with diverse functionalities.

Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity patterns of tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate. Quantum mechanical calculations have provided insights into its molecular orbitals and electron distribution, which are critical for understanding its reactivity towards nucleophilic or electrophilic attack. These studies have paved the way for more rational design of synthetic routes and optimization of reaction conditions.

In conclusion, tert-butyl N-(1S)-1-(3-cyanophenyl)ethylcarbamate stands out as a significant compound in modern organic chemistry due to its unique structure and diverse applications. Its role as an intermediate in drug discovery and its potential for generating bioactive molecules make it an area of ongoing research interest. As new methodologies continue to emerge, this compound is expected to contribute even more significantly to advancements in medicinal chemistry and related fields.

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